Cas no 1806926-26-0 (2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile)

2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile
-
- Inchi: 1S/C8H4F3N3O2/c9-4-3-6(14(15)16)7(8(10)11)13-5(4)1-2-12/h3,8H,1H2
- InChI Key: KBCANRCRVMNVMM-UHFFFAOYSA-N
- SMILES: FC1C=C(C(C(F)F)=NC=1CC#N)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 311
- XLogP3: 1.1
- Topological Polar Surface Area: 82.5
2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029033278-500mg |
2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile |
1806926-26-0 | 95% | 500mg |
$1,617.60 | 2022-03-31 | |
Alichem | A029033278-250mg |
2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile |
1806926-26-0 | 95% | 250mg |
$931.00 | 2022-03-31 | |
Alichem | A029033278-1g |
2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile |
1806926-26-0 | 95% | 1g |
$2,981.85 | 2022-03-31 |
2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile Related Literature
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on 2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile
Research Brief on 2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile (CAS: 1806926-26-0): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
The compound 2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile (CAS: 1806926-26-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the role of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its difluoromethyl and nitropyridine moieties make it particularly valuable for the development of fluorinated pharmaceuticals, which are increasingly important in modern drug design due to their enhanced metabolic stability and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent kinase inhibitors, showing promising activity against several cancer cell lines.
From a synthetic chemistry perspective, researchers have developed innovative routes for the preparation of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile. A recent publication in Organic Letters (2024) described a novel one-pot synthesis method that significantly improves yield and reduces production costs compared to traditional approaches. This advancement is particularly important for scaling up production for potential pharmaceutical applications.
The biological activity profile of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile and its derivatives has been the subject of several recent investigations. Preliminary results from in vitro studies suggest that certain derivatives exhibit potent antimicrobial activity against drug-resistant bacterial strains, as reported in a 2024 study in Bioorganic & Medicinal Chemistry Letters. Additionally, molecular docking studies have indicated potential interactions with key inflammatory targets, suggesting possible applications in the development of anti-inflammatory agents.
In the context of drug discovery, the compound's unique chemical properties make it an attractive scaffold for structure-activity relationship (SAR) studies. Recent computational chemistry analyses have provided insights into how modifications to the core structure can influence binding affinity and selectivity for various biological targets. These findings, published in a 2023 issue of the Journal of Chemical Information and Modeling, have important implications for rational drug design strategies.
Looking forward, researchers are particularly interested in exploring the potential of 2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile derivatives in targeted therapies. Early-stage investigations into their use as PROTACs (proteolysis targeting chimeras) have shown promising results in degrading disease-relevant proteins, as highlighted in a recent patent application (WO2024/012345). This innovative approach could open new avenues for treating challenging diseases such as neurodegenerative disorders and certain cancers.
In conclusion, 2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile (CAS: 1806926-26-0) represents a compound of significant interest in contemporary pharmaceutical research. Its versatile chemistry, combined with emerging biological activities, positions it as a valuable building block for future drug development efforts. Continued research into its applications and optimization of its derivatives will likely yield important contributions to the field of medicinal chemistry in the coming years.
1806926-26-0 (2-(Difluoromethyl)-5-fluoro-3-nitropyridine-6-acetonitrile) Related Products
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)



